molecular formula C53H66N7O8PSi B058049 Bz-rA Phosphoramidite CAS No. 104992-55-4

Bz-rA Phosphoramidite

Cat. No. B058049
M. Wt: 988.2 g/mol
InChI Key: FFXHNCNNHASXCT-RFMFGJHUSA-N
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Description

Bz-rA Phosphoramidite is a phosphoramidite containing 5’ DMT and the nucleoside adenosine (A) with Benzoyl (Bz) base protection . It is used in oligonucleotide synthesis . RNA phosphoramidites contain a 2’-OH protecting group, tBDMS (tert-butyl dimethylsilyl) .


Synthesis Analysis

Bz-rA Phosphoramidite is a phosphorite monomer that can be used in the synthesis of oligonucleotides . The stability of the TC-group against the most common reagents of oligoribonucleotide synthesis and the kinetics of its deprotection with 1,2-ethylenediamine as well as the cleavage of succinate anchor groups and nucleobase protective groups with the latter reagent are also presented .


Molecular Structure Analysis

The molecular formula of Bz-rA Phosphoramidite is C53H66N7O8PSi . It has a molecular weight of 988.2 g/mol . The structure of Bz-rA Phosphoramidite contains total 142 bond(s); 76 non-H bond(s), 36 multiple bond(s), 22 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 34 aromatic bond(s), 2 five-membered ring(s), 5 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitrile(s) (aliphatic), 2 ether(s) (aliphatic), 2 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bz-rA Phosphoramidite include a molecular weight of 988.2 g/mol . . .

Scientific Research Applications

  • Oligodeoxyribonucleotide Synthesis : Bz-rA Phosphoramidite is used in the synthesis of oligodeoxyribonucleotides, with applications in genomics and proteomics. Deprotection of these oligonucleotides can be achieved using standard reagents under microwave irradiation, indicating its suitability for high-throughput applications (Culf et al., 2008).

  • DNA Microarrays : It plays a role in the reverse synthesis of DNA microarrays. This application is crucial for processes that require free 3′ terminal hydroxyl groups, such as enzymatic extension via DNA or RNA polymerases. The use of Bz-rA Phosphoramidite in DNA microarrays demonstrates its utility in creating high-efficiency arrays for genetic analysis (Hölz et al., 2018).

  • Biomimetic Polymer Development : In biomimetic polymer research, the BZ (Belousov-Zhabotinsky) reaction, which involves Bz-rA Phosphoramidite, is used to develop self-oscillating polymers and gels. These materials have potential applications in creating smart material systems, such as biomimetic actuators and mass transport surfaces (Yoshida, 2010).

  • RNA Hairpin Modification : It has been used in the synthesis of modified RNA hairpins, which are important for understanding ribosomal RNA functions. This application underscores its role in molecular biology research, particularly in studying RNA structure and function (Chui et al., 2002).

  • Environmental Applications : Studies have also looked into the environmental aspects related to Bz-rA Phosphoramidite, such as its impact on vegetative buffer zones used as pesticide filters for surface runoff. This highlights the broader environmental implications of using such chemicals (Syversen & Bechmann, 2004).

Safety And Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .

Future Directions

The future directions of Bz-rA Phosphoramidite involve its use in the development of therapeutic, diagnostic, and research applications . It is part of a broad range of nucleic acid chemistry options, including custom manufacturing and analytical services . TheraPure phosphoramidites undergo additional quality control release testing and are compared with standard phosphoramidites, helping to ensure that impurities and residual solvents are controlled to the stringent levels required by customers for their oligo therapeutics .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47-,51-,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHNCNNHASXCT-RFMFGJHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N7O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463231
Record name Bz-rA Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

988.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-rA Phosphoramidite

CAS RN

104992-55-4
Record name Bz-rA Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zhou, JJ Rossi - Antiviral RNAi: Concepts, Methods, and Applications, 2011 - Springer
The highly specific mechanism of RNA (RNAi) that inhibits the expression of disease genes is increasingly being harnessed to develop a new class of therapeutics for a wide variety of …
Number of citations: 50 link.springer.com
M Akabane‐Nakata, P Kumar… - Current Protocols in …, 2020 - Wiley Online Library
This article describes chemical synthesis of 2′‐fluorinated Northern methanocarbacyclic (2′‐F‐NMC) nucleosides and phosphoramidites, based on a bicyclo[3.1.0]hexane scaffold …
M Stoltz - 2015 - research-collection.ethz.ch
RNA binding proteins (RBPs) play roles in the post-transcriptional regulation of RNA metabolism including (alternative) splicing, polyadenylation, stability, localization, degradation and …
Number of citations: 5 www.research-collection.ethz.ch

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